molecular formula C18H14ClNO B5808325 N-(4-chloro-2-methylphenyl)-1-naphthamide

N-(4-chloro-2-methylphenyl)-1-naphthamide

Cat. No. B5808325
M. Wt: 295.8 g/mol
InChI Key: GNBNVNFIAISCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-1-naphthamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 works by activating the PPAR-delta pathway, which plays a key role in regulating metabolism. This leads to increased energy expenditure and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of biochemical and physiological effects on the body. Some of these include:
1. Increased energy expenditure: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 increases energy expenditure by activating the PPAR-delta pathway. This leads to increased fat burning and improved endurance.
2. Anti-inflammatory effects: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has anti-inflammatory effects and has been shown to reduce oxidative stress.
3. Improved endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Well-studied: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied and its effects are well-documented.
2. Selective: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a selective modulator of the PPAR-delta pathway, which makes it a useful tool for studying this pathway.
3. Versatile: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of potential applications in scientific research.
Some of the limitations of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 for lab experiments include:
1. Cost: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a relatively expensive compound, which can limit its use in some experiments.
2. Potential for off-target effects: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is selective for the PPAR-delta pathway, it may have off-target effects in some experiments.
3. Limited availability: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 may be difficult to obtain in some regions, which can limit its use in research.

Future Directions

There are a number of potential future directions for research on N-(4-chloro-2-methylphenyl)-1-naphthamide 501516. Some of these include:
1. Clinical trials: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied in animal models, more research is needed to determine its safety and efficacy in humans.
2. Metabolic disorders: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown promise in treating metabolic disorders such as obesity and diabetes. More research is needed to determine its potential applications in these areas.
3. Cancer treatment: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown anti-tumor effects in animal models. More research is needed to determine its potential applications in cancer treatment.
4. Sports performance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models. More research is needed to determine its potential applications in sports performance.
5. Military applications: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has potential applications in military settings, where endurance and performance are critical. More research is needed to determine its potential uses in these areas.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 involves the reaction of 4-chloro-2-methylphenylamine with 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance. Some of the potential applications of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 in scientific research include:
1. Metabolism: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to activate the PPAR-delta pathway, which plays a key role in regulating metabolism. This has led to research into its potential applications in treating metabolic disorders such as obesity and diabetes.
2. Endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to increase endurance and improve performance in animal models. This has led to research into its potential applications in sports performance and military applications.
3. Cancer: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to have anti-tumor effects in animal models. This has led to research into its potential applications in cancer treatment.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNVNFIAISCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide

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